[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
Description
The compound 4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a structurally complex benzothiazine derivative characterized by a 4-ethylphenyl substituent at position 4 of the benzothiazine ring and a 4-methylphenyl group attached to the methanone moiety. The fluorine atom at position 6 and the sulfone group (1,1-dioxido) are critical functional groups that influence its electronic and steric properties.
Properties
IUPAC Name |
[4-(4-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO3S/c1-3-17-6-11-20(12-7-17)26-15-23(24(27)18-8-4-16(2)5-9-18)30(28,29)22-13-10-19(25)14-21(22)26/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAHIBKPPFTSNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Benzothiazine Substituent Variations
- Alkyl vs. Aromatic Groups: The target compound’s 4-ethylphenyl group balances hydrophobicity and steric bulk.
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,5-dimethoxyphenyl group in introduces strong electron-donating effects, which may alter redox properties or binding interactions. Conversely, the 3-chloro-4-methylphenyl group in provides electron-withdrawing effects, possibly enhancing stability or influencing electronic interactions with biological targets.
Methanone Substituent Variations
- Methyl (Target) vs. Methoxy/Ethoxy : The 4-methylphenyl group in the target compound offers moderate steric hindrance compared to the 4-methoxyphenyl or 4-ethoxyphenyl groups. Methoxy and ethoxy substituents introduce polarity and hydrogen-bonding capacity, which could affect solubility and target affinity.
Fluorine and Sulfone Groups
- The 6-fluoro substituent, present in most analogs, likely enhances metabolic stability and modulates electronic effects via its electronegativity . The sulfone group (1,1-dioxido) contributes to rigidity and polarity, influencing both solubility and conformational stability across all analogs.
Hypothetical Implications of Substituent Differences
While experimental data are scarce, chemical principles suggest:
- Lipophilicity : Longer alkyl chains (e.g., butyl in ) may improve blood-brain barrier penetration but reduce aqueous solubility.
- Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) could stabilize negative charges or enhance interactions with electrophilic biological targets.
- Steric Effects : Bulky substituents (e.g., 2,4-dimethylphenyl in ) might hinder binding to sterically sensitive receptors.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for efficient synthesis of this compound?
- Methodology : Utilize Friedel-Crafts acylation for the benzothiazine core, similar to methods used for benzophenone derivatives . Introduce fluorine via electrophilic substitution under controlled conditions (e.g., using HF-pyridine complexes). Purify intermediates via column chromatography and confirm regioselectivity using -NMR. Optimize yields by varying Lewis acid catalysts (e.g., AlCl vs. FeCl) and reaction temperatures .
Q. How can single-crystal X-ray diffraction (SC-XRD) validate the compound’s structure?
- Methodology : Grow crystals via slow evaporation in ethanol or ethyl acetate. Collect diffraction data at 100 K using a synchrotron or Mo-Kα radiation source. Refine the structure with software like SHELXL, focusing on bond angles (e.g., C=O bond length ~1.21 Å) and dihedral angles between aromatic rings. Compare with similar benzothiazine derivatives to identify deviations caused by the ethyl and fluoro substituents .
Q. What in vitro assays are suitable for preliminary antifungal activity screening?
- Methodology : Use microdilution assays against Candida albicans and Aspergillus fumigatus. Prepare stock solutions in DMSO (≤1% v/v) and test concentrations from 0.5–128 μg/mL. Measure minimum inhibitory concentrations (MICs) after 48 hours, using fluconazole as a positive control. Validate results with time-kill kinetics and assess cytotoxicity on mammalian cell lines (e.g., HEK-293) .
Advanced Research Questions
Q. How can substituent effects (e.g., fluoro vs. ethyl groups) on bioactivity be systematically analyzed?
- Methodology :
- Synthetic SAR Study : Synthesize analogs with halogen (Cl, Br), methyl, or nitro groups at the 6-position.
- Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and HOMO-LUMO gaps. Correlate electronic properties with MIC values.
- Data Interpretation : Use multivariate regression to identify substituent parameters (σ, π) influencing activity. For example, electron-withdrawing groups (e.g., -F) may enhance membrane penetration .
Q. How should conflicting spectral data (e.g., -NMR splitting patterns) be resolved?
- Methodology :
- Variable Temperature NMR : Acquire spectra at 25°C and −40°C to detect dynamic effects (e.g., rotamers).
- 2D Techniques : Use HSQC and HMBC to assign overlapping signals. For example, the fluoro substituent may deshield adjacent protons, causing unexpected splitting.
- Cross-Validation : Compare with high-resolution mass spectrometry (HRMS) and IR data (e.g., C=O stretch at ~1680 cm) to confirm molecular integrity .
Q. What mechanistic studies can elucidate its potential as an HIV-1 reverse transcriptase inhibitor?
- Methodology :
- Enzyme Assays : Use a fluorescence-based RT inhibition kit (e.g., Roche Diagnostics). Test IC values at 0.1–10 μM, with nevirapine as a control.
- Docking Simulations : Model the compound into the RT non-nucleoside binding pocket (PDB: 1RT2). Identify key interactions (e.g., π-π stacking with Tyr181, hydrogen bonds with Lys101).
- Resistance Profiling : Test against mutant RT strains (e.g., K103N, Y181C) to assess efficacy in drug-resistant HIV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
